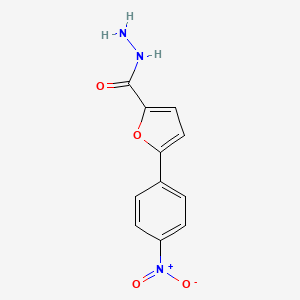
5-(4-Nitrophenyl) furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-Nitrophenyl) furan-2-carbohydrazide” is likely a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a nitrophenyl group (a phenyl ring with a nitro group attached) and a carbohydrazide group (a carbonyl group attached to a hydrazide). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of a compound like “5-(4-Nitrophenyl) furan-2-carbohydrazide” would likely involve several steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the attachment of the carbohydrazide group. The exact methods and reagents used would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of “5-(4-Nitrophenyl) furan-2-carbohydrazide” would be determined by the arrangement of its functional groups. The presence of the nitro group could introduce some electron-withdrawing character, which could affect the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving “5-(4-Nitrophenyl) furan-2-carbohydrazide” would depend on the reactivity of its functional groups. The nitro group is typically quite reactive and could undergo reduction reactions. The furan ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Nitrophenyl) furan-2-carbohydrazide” would be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity, and the presence of the furan ring could contribute to its aromaticity .科学的研究の応用
Antimicrobial and Antioxidant Activities
5-(4-Nitrophenyl) furan-2-carbohydrazide and its derivatives have been explored for their antimicrobial and antioxidant properties. Devi et al. (2010) synthesized various Schiff bases from 3-nitronaphtho[2,1-b]furan-2-carbohydrazide, which exhibited significant antioxidant and antimicrobial activities, indicating the potential of these compounds in the development of new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Sensor Development
5-(4-Nitrophenyl) furan-2-carbohydrazide has been utilized in the development of chemosensors. Zhang et al. (2014) developed a chemosensor that can detect mercury ions through a color change, demonstrating the potential of this compound in environmental monitoring and public health (Zhang et al., 2014).
Thermodynamic Properties
The thermodynamic properties of 5-(4-Nitrophenyl) furan-2-carbohydrazide isomers have been studied, contributing to the understanding of their physical and chemical behavior. Dibrivnyi et al. (2015) investigated the temperature dependence of saturated vapor pressure of these compounds, providing insight into their synthesis, purification, and application processes (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).
Antitubercular Agents
The compound and its derivatives are being explored as potential antitubercular agents. Mori et al. (2022) studied the molecular interactions of 5-phenyl-furan-2-carboxylic acids with M. tuberculosis protein targets, indicating their potential in the treatment of tuberculosis (Mori, Tresoldi, Villa, Cazzaniga, & Bellinzoni, 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-nitrophenyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-13-11(15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKRLNOTPUDJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl) furan-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

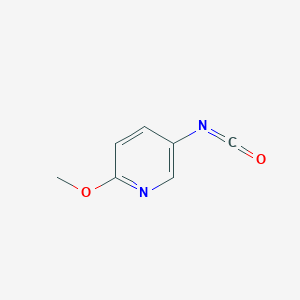

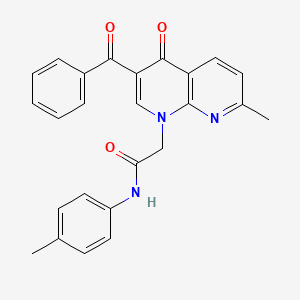
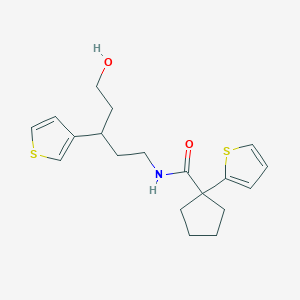
![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2765963.png)
![Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B2765964.png)
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765966.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2765967.png)

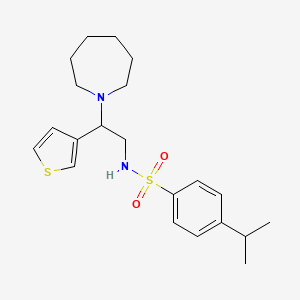
![4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2765970.png)
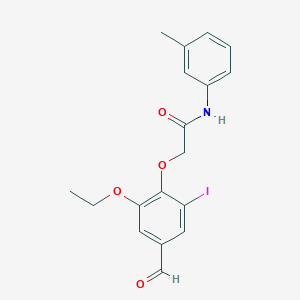
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2765972.png)
